1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-8-18(9-7-17)24-15-19(23)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQTJJCTKHNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972352 | |
| Record name | 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217646-11-2, 5692-90-0 | |
| Record name | 2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217646-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a piperazine ring, a benzyl group, and a chlorophenoxy substituent. The presence of the carbonyl group (ethanone) is significant for its chemical reactivity and biological activity. The structural uniqueness of this compound influences its pharmacokinetic properties, including lipophilicity and binding affinity to biological targets.
Research indicates that this compound interacts with specific receptors or enzymes, modulating their activity. This modulation can influence pathways involved in mood regulation and cognitive functions. The compound has been studied for its potential effects on neurological disorders, particularly through its action as an acetylcholinesterase (AChE) inhibitor .
Anticholinergic Activity
The compound's ability to inhibit acetylcholinesterase suggests potential therapeutic applications in treating conditions like Alzheimer's disease. AChE inhibitors are crucial in increasing acetylcholine levels in the brain, which may enhance cognitive function .
Antioxidant Properties
The antioxidant activity of related compounds has been documented, suggesting that this compound may also possess similar properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases.
Acetylcholinesterase Inhibition Studies
In vitro studies have assessed the AChE inhibitory activity of various derivatives related to this compound. For instance, derivatives with similar structural features showed significant inhibition of AChE with IC50 values indicating potent activity .
Comparative Studies
| Compound | AChE Inhibition IC50 (µM) | Antitumor Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 12 | Yes | Moderate |
| Related Compound B | 8 | Yes | High |
Note: TBD = To Be Determined; further research is needed to establish these parameters for the primary compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts AChE inhibition. Key findings include:
- Ortho-chlorine substitution (e.g., compound 4a ): Exhibits the highest potency (IC50 = 0.91 ± 0.045 μM) due to optimal steric and electronic interactions with AChE’s catalytic site .
- Para-chlorine substitution (e.g., compound 4c ): Shows reduced activity (IC50 = 26 ± 5 μM), likely due to less favorable binding geometry .
- Meta-substitution (e.g., compound 4b ): Further diminishes potency (IC50 = 85 ± 12 μM), highlighting the importance of substituent orientation .
- Electron-donating groups (e.g., methoxy at meta position): Moderate activity (IC50 ≈ 15 μM), suggesting weaker interactions compared to electron-withdrawing groups .
Table 1: Substituent Effects on AChE Inhibition
| Compound | Substituent Position | IC50 (μM) | Relative Potency vs. Donepezil |
|---|---|---|---|
| 4a | Ortho-Cl | 0.91 ± 0.045 | ~6.5-fold less potent |
| 4c | Para-Cl | 26 ± 5 | ~186-fold less potent |
| 4b | Meta-Cl | 85 ± 12 | ~607-fold less potent |
| Donepezil | Reference drug | 0.14 ± 0.03 | — |
Structural Isomers and Stereochemical Considerations
Isomers of 1-(4-chlorophenoxy)ethanone derivatives, such as 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone and 1-(2-(4-chlorophenoxy)-4-chlorophenyl)ethanone, exhibit distinct dihedral angles (83.3° vs. other configurations), affecting their binding to biological targets .
Comparison with Fipexide
Fipexide (1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-(4-chlorophenoxy)ethanone) shares the 4-chlorophenoxy and piperazine moieties but replaces benzyl with a benzodioxolylmethyl group. While structurally similar, Fipexide acts as a nootropic agent enhancing cognitive function via dopamine modulation, contrasting with the AChE-focused mechanism of 1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone .
Molecular Docking and Binding Modes
Docking studies using ArgusLab 4.0 reveal that compound 4a occupies the AChE active site similarly to donepezil, forming π-π interactions with Trp86 and hydrogen bonds with Tyr337 . The benzylpiperazine group aligns with the peripheral anionic site, while the 4-chlorophenoxy group stabilizes the complex via hydrophobic interactions .
Figure 1 : Superimposed binding modes of compound 4a (blue) and donepezil (green) in AChE .
Q & A
Q. What are established synthetic routes for 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzylpiperazine intermediate via nucleophilic substitution between piperazine and benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Coupling of the benzylpiperazine intermediate with 2-(4-chlorophenoxy)acetic acid derivatives. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) or nucleophilic acyl substitution .
- Key intermediates : 4-Benzylpiperazine and 2-(4-chlorophenoxy)acetyl chloride are critical precursors. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (0–25°C) are crucial for high yields (>70%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the piperazine protons resonate at δ 2.5–3.5 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures. For related compounds, dihedral angles between aromatic rings (e.g., 83.3°) and bond lengths (C=O at ~1.22 Å) are critical validation metrics .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~385.1 g/mol) .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- In vitro assays :
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate CNS activity .
- Neuroprotection : Oxidative stress models (e.g., H₂O₂-induced neuronal damage in SH-SY5Y cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and purity of this compound during synthesis?
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve coupling efficiency .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
Q. What strategies are employed to resolve discrepancies in reported biological activities across different studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Dose-response curves : Compare EC₅₀ values across studies; inconsistencies may arise from differences in solubility (DMSO vs. saline) .
- Structural analogs : Evaluate activity of derivatives (e.g., bromo/fluoro substitutions on the phenoxy group) to identify structure-activity relationships (SAR) .
Q. What computational or experimental methods are used to elucidate the compound's mechanism of action at the molecular level?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like 5-HT₁A receptors (docking scores ≤ −8.0 kcal/mol suggest strong interactions) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., kon/koff rates) .
- Metabolomics : LC-MS/MS to identify metabolic pathways (e.g., CYP450-mediated oxidation) and active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
